Drotaverine hydrochloride

Catalog No.
S526642
CAS No.
985-12-6
M.F
C24H32ClNO4
M. Wt
434.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drotaverine hydrochloride

CAS Number

985-12-6

Product Name

Drotaverine hydrochloride

IUPAC Name

1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride

Molecular Formula

C24H32ClNO4

Molecular Weight

434.0 g/mol

InChI

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H

InChI Key

JBFLYOLJRKJYNV-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

dihydroisoperparine, drotaverin, drotaverin hydrochloride, drotaverine, isodihydroperparine, No-shpa, No-spa, Nospan, Nospanum

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl

Description

The exact mass of the compound Drotaverine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Opiate Alkaloids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analytical Chemistry

  • Development of detection methods: Researchers have investigated methods for accurately detecting and measuring DRT in various biological samples like blood plasma and tablets. These methods involve techniques like chromatography and electrochemistry [].

Pharmacology

  • Mechanism of action: Studies are ongoing to elucidate the exact way DRT relaxes smooth muscles. Some theories suggest it might inhibit specific enzymes or interact with calcium channels in the muscles [].
  • Effects on specific conditions: Research has explored the use of DRT for managing various conditions like biliary colic (bile duct pain) and renal colic (kidney stone pain). However, more robust studies are needed to determine its definitive role [, ].

Drotaverine hydrochloride is an antispasmodic medication primarily used to relieve smooth muscle spasms in various conditions, including gastrointestinal disorders, biliary dyskinesia, and menstrual pain. It is a synthetic derivative of benzylisoquinoline, structurally related to papaverine but exhibiting greater potency as an antispasmodic agent. The mechanism of action involves the selective inhibition of phosphodiesterase-4, which leads to increased levels of cyclic adenosine monophosphate in smooth muscle cells, resulting in muscle relaxation and vasodilation .

Drotaverine hydrochloride acts as a phosphodiesterase type 4 (PDE4) inhibitor []. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, drotaverine hydrochloride increases intracellular cAMP levels, leading to relaxation of smooth muscle cells []. This relaxation relieves smooth muscle spasms, providing pain relief in conditions like irritable bowel syndrome and dysmenorrhea.

Drotaverine hydrochloride is generally well-tolerated, with a low incidence of side effects at recommended doses []. Common side effects include headache, dizziness, nausea, and constipation [].

During its metabolism. The primary pathway involves hepatic metabolism, where it is converted into various metabolites including 4'-desethyl-drotaverine and 6-desethyl-drotaverine. These metabolites are then excreted primarily through bile and urine . The drug itself can participate in reactions typical of phosphodiesterase inhibitors, affecting cyclic adenosine monophosphate levels and influencing smooth muscle contraction dynamics.

Drotaverine hydrochloride exhibits notable biological activities:

  • Spasmolytic Action: It effectively relaxes smooth muscle tissues in the gastrointestinal tract and other internal organs.
  • Vasodilatory Effects: The drug can lower arterial blood pressure and increase cardiac output without significant autonomic nervous system effects .
  • Potential Anticancer Properties: Recent studies suggest that drotaverine may exhibit cytostatic effects on certain tumor cell lines, indicating potential for further research in cancer treatment .

The synthesis of drotaverine hydrochloride typically involves several steps:

  • Formation of the Isoquinoline Core: Starting from appropriate precursors, the isoquinoline structure is constructed through cyclization reactions.
  • Alkylation: Alkyl groups are introduced to form the benzylisoquinoline derivative.
  • Hydrochloride Salt Formation: The final step often involves the reaction with hydrochloric acid to yield drotaverine hydrochloride as a stable salt form .

Drotaverine hydrochloride is used in various medical applications:

  • Gastrointestinal Disorders: Relief from abdominal pain due to spasms.
  • Menstrual Pain Relief: Effective in treating dysmenorrhea.
  • Labor Induction: Assists in cervical dilation during childbirth.
  • Benign Prostatic Hyperplasia: Investigated for its potential benefits in managing symptoms associated with this condition .

Drotaverine hydrochloride may interact with several medications, influencing their efficacy and safety profiles. Notable interactions include:

  • Atropine: May enhance anticholinergic effects.
  • Nonsteroidal Anti-Inflammatory Drugs: Potential for increased gastrointestinal side effects.
  • Levodopa and Diazepam: Could alter pharmacokinetics and therapeutic effects of these drugs .

It is crucial for patients to consult healthcare professionals before combining drotaverine with other medications.

Drotaverine hydrochloride shares structural and functional similarities with several other compounds. Below are some notable comparisons:

Compound NameStructural RelationPrimary UseUnique Features
PapaverineBenzylisoquinolineAntispasmodicLess potent than drotaverine; more side effects
MebeverineBenzylisoquinolineAntispasmodicSelective for gastrointestinal tract; fewer CNS effects
Otilonium bromideQuaternary ammonium saltAntispasmodicMore effective against gastrointestinal spasms; different mechanism of action
Hyoscine (Scopolamine)Tropane alkaloidAnticholinergicWorks on the autonomic nervous system; different side effect profile

Drotaverine's unique mechanism as a selective phosphodiesterase-4 inhibitor distinguishes it from these compounds, particularly in its ability to avoid central nervous system penetration while effectively relaxing smooth muscles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

433.2019862 g/mol

Monoisotopic Mass

433.2019862 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24ZVH4C669

Related CAS

14009-24-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 70 of 72 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drotaverine is used to alleviate gastrointestinal and genitourinary smooth muscle spasms, such as cholecystitis and gallbladder disorders.

MeSH Pharmacological Classification

Parasympatholytics

Mechanism of Action

Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to elevated levels of cAMP, leading to smooth muscle relaxation. Recent research showed that low levels of cAMP have been associated with brain tumorigenesis, leading to the investigation of PDE4 inhibitors as potential anticancer agents.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Irritant

Irritant

Other CAS

985-12-6

Absorption Distribution and Excretion

Drotaverine is not completely absorbed following oral administration and its bioavailability is highly variable. Following oral administration of a single 80 mg dose, the absolute bioavailability ranged between 24.5 and 91 % with a mean of 58.2 ± 18.2%. Mean Cmax was 292 ± 88 ng/mL. Mean AUC was 3251 ± 950 ng*h/mL. Mean Tmax was 1.9 ± 0.54 hours.
Drotaverine is mainly eliminated via hepatic metabolism. About 67% of the drug is found in feces and 20% of the drug was eliminated with urine.
Following oral administration of a single 80 mg dose, the mean volume of distribution was 193 ± 48 L. Following an intravenous dose of 80 mg, the mean volume of distribution was 195 ± 48 L.
Following oral administration of a single 80 mg dose, the mean renal clearance was 0.59 ± 0.18 mL/min. Following an intravenous dose of 80 mg, the mean renal clearance was 0.73 ± 0.29 mL/min.

Metabolism Metabolites

Drotaverine is reported to undergo extensive hepatic metabolism, which is its main route of elimination. It may also undergo biliary excretion to form conjugated metabolites. Proposed metabolic pathways and metabolites are based on limited animal studies: in rats, the major identified metabolites of drotaverine are 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine, all of which are glucuronidated in the bile. 4'-desethyl-drotaveraldine was the most predominant metabolite eliminated into the bile.

Wikipedia

Drotaverine

Biological Half Life

Following oral administration of a single 80 mg dose, the mean half-life was 9.11 ± 1.29 hours. Following an intravenous dose of 80 mg, the mean half-life 9.33 ± 1.02 hours.

Dates

Last modified: 08-15-2023
1: Rai RR, Dwivedi M, Kumar N. Efficacy and safety of drotaverine hydrochloride
2: Narang M, Shah D, Akhtar H. Efficacy and Safety of Drotaverine Hydrochloride
3: Ivshina IB, Mukhutdinova AN, Tyumina HA, Vikhareva HV, Suzina NE, El'-Registan
4: Tomaszewski D, Bałkota M. Intramuscular Administration of Drotaverine
5: Ibrahim MI, Alzeeniny HA, Ellaithy MI, Salama AH, Abdellatif MA. Drotaverine
6: Ivshina IB, Vikhareva EV, Richkova MI, Mukhutdinova AN, Karpenko JN.
7: Dahivelkar PP, Bhoir SI, Bari SB, Surana SJ, Bhagwat AM. Simultaneous
8: Hassouna ME, Issa YM, Zayed AG. Determination of residues of acetaminophen,
9: Dash A, Maiti R, Akantappa Bandakkanavar TK, Arora P. Intramuscular
10: Demushkin VP, Zhavoronkova EV, Khaspekov LG. Effects of drotaverine
11: Jain R, Vikas, Rather JA. Voltammetric behaviour of drotaverine hydrochloride
12: Madhu C, Mahavarkar S, Bhave S. A randomised controlled study comparing
13: Shah SA, Shah DR, Chauhan RS, Jain JR. Development and validation of
14: Mahaparale S, Telekone RS, Raut RP, Damle SS, Kasture PV. Simultaneous
15: El-Gindy A, Emara S, Shaaban H. Validation and application of
16: Adel S, ElKasabgy NA. Design of innovated lipid-based floating beads loaded
17: El-Saharty YS, Metwaly FH, Refaat M, El-Khateeb SZ. Application of new
18: Romics I, Molnár DL, Timberg G, Mrklic B, Jelakovic B, Köszegi G, Blaskó G.
19: Singh KC, Jain P, Goel N, Saxena A. Drotaverine hydrochloride for
20: Sharma JB, Pundir P, Kumar A, Murthy NS. Drotaverine hydrochloride vs.

Explore Compound Types